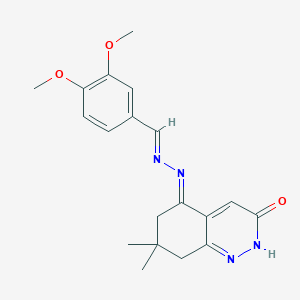![molecular formula C13H17NO2 B5822392 1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)
1-[(2-methylphenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methylphenoxy)acetyl]pyrrolidine, also known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPAP is a derivative of the natural compound, GABA, which is a neurotransmitter that plays a crucial role in the central nervous system. MPAP has been found to have a high affinity for the GABA receptor and has been shown to modulate the activity of this receptor in a unique and specific way.
Mecanismo De Acción
1-[(2-methylphenoxy)acetyl]pyrrolidine has a unique mechanism of action that involves modulation of the GABA receptor. Specifically, 1-[(2-methylphenoxy)acetyl]pyrrolidine has been shown to bind to a specific site on the GABA receptor, known as the benzodiazepine site, and modulate the activity of this receptor. This modulation results in an increase in GABAergic transmission, which is thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of 1-[(2-methylphenoxy)acetyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[(2-methylphenoxy)acetyl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including an increase in GABAergic transmission, an increase in dopamine release, and a decrease in glutamate release. Additionally, 1-[(2-methylphenoxy)acetyl]pyrrolidine has been shown to increase the expression of certain genes that are involved in the regulation of GABAergic transmission. These effects are thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of 1-[(2-methylphenoxy)acetyl]pyrrolidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2-methylphenoxy)acetyl]pyrrolidine is its high affinity for the GABA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, 1-[(2-methylphenoxy)acetyl]pyrrolidine is relatively easy to synthesize and can be produced using standard laboratory equipment. However, one limitation of 1-[(2-methylphenoxy)acetyl]pyrrolidine is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are a number of future directions for research on 1-[(2-methylphenoxy)acetyl]pyrrolidine. One area of research is the development of novel therapeutic agents based on the structure of 1-[(2-methylphenoxy)acetyl]pyrrolidine. Additionally, further studies are needed to establish the safety and efficacy of 1-[(2-methylphenoxy)acetyl]pyrrolidine in humans. Finally, studies are needed to further elucidate the mechanism of action of 1-[(2-methylphenoxy)acetyl]pyrrolidine and its potential role in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-[(2-methylphenoxy)acetyl]pyrrolidine involves the reaction of 2-methylphenol with acetyl chloride to form 2-methylacetophenone. This intermediate compound is then reacted with pyrrolidine in the presence of a base to form 1-[(2-methylphenoxy)acetyl]pyrrolidine. The overall process is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-[(2-methylphenoxy)acetyl]pyrrolidine has been extensively studied for its potential application in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. 1-[(2-methylphenoxy)acetyl]pyrrolidine has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that this compound may be useful as a novel therapeutic agent for the treatment of these disorders. Additionally, 1-[(2-methylphenoxy)acetyl]pyrrolidine has been shown to have antipsychotic effects in animal models, suggesting that it may be useful in the treatment of schizophrenia.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-6-2-3-7-12(11)16-10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQIAQQPWQNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)
![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)




![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)

